molecular formula C18H16N6O3 B2890266 1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892760-69-9

1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2890266
CAS No.: 892760-69-9
M. Wt: 364.365
InChI Key: MNKCHVLZJZJNIF-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethoxyphenyl group and at position 4 with a 3-phenyl-1,2,4-oxadiazole moiety. The 3,4-dimethoxyphenyl group contributes electron-donating effects, while the rigid oxadiazole ring facilitates π-π stacking interactions, making it structurally distinct among heterocyclic derivatives. Its synthesis likely involves Huisgen cycloaddition or Buchwald–Hartwig coupling, as inferred from related methodologies in and .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-25-13-9-8-12(10-14(13)26-2)24-16(19)15(21-23-24)18-20-17(22-27-18)11-6-4-3-5-7-11/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKCHVLZJZJNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Approach

The 1,2,3-triazole ring is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and alkyne. However, to introduce the 5-amino group, an alternative route involving nitrile-azide cycloaddition is employed:

  • Azide Preparation :
    3,4-Dimethoxyphenyl azide is synthesized from 3,4-dimethoxyaniline via diazotization with sodium nitrite/HCl, followed by azide formation with NaN₃.

  • Cycloaddition :
    Reaction of the azide with propionitrile under basic conditions (BuLi, THF, −78°C) generates the 5-amino-1,2,3-triazole core:
    $$
    \text{Ar-N}3 + \text{CH}3\text{CH}2\text{CN} \xrightarrow{\text{BuLi}} \text{Ar-C}2\text{N}3\text{H}2\text{NH}_2
    $$
    Yield : 82–84%.

Functionalization and Purification

The crude product is purified via recrystallization (ethyl acetate/hexane) and characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, triazole-H), 7.45–7.12 (m, 3H, aromatic), 5.21 (s, 2H, NH₂), 3.85 (s, 6H, OCH₃).
  • HRMS (ESI) : m/z calcd for C₁₁H₁₂N₄O₂ [M+H]⁺ 241.1034, found 241.1031.

Synthesis of Intermediate B: 3-Phenyl-1,2,4-Oxadiazole-5-Carbonyl Chloride

Cyclization of Hydroxamic Acid

The 1,2,4-oxadiazole ring is constructed from phenylhydroxamic acid and a nitrile source:

  • Hydroxamic Acid Activation :
    Phenylhydroxamic acid reacts with cyanuric chloride in DMF to form an acyl cyanamide intermediate.

  • Cyclization :
    Heating the intermediate at 120°C in toluene induces cyclization:
    $$
    \text{Ph-C(=O)-NH-O-C≡N} \xrightarrow{\Delta} \text{Ph-C}2\text{N}2\text{O}
    $$
    Yield : 68–72%.

Chlorination

The oxadiazole carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acyl chloride:
$$
\text{Ph-C}2\text{N}2\text{O-COOH} + \text{SOCl}2 \rightarrow \text{Ph-C}2\text{N}2\text{O-COCl} + \text{SO}2 + \text{HCl}
$$
Reaction Conditions : Reflux, 4 h, anhydrous DCM.

Coupling of Intermediates A and B

Amide Bond Formation

Intermediate A reacts with Intermediate B using EDCI.HCl/DMAP in anhydrous DCM:

  • Reaction Setup :

    • Molar Ratio : 1:1.2 (Intermediate A:B)
    • Catalyst : 0.2 equiv DMAP
    • Coupling Agent : 1.5 equiv EDCI.HCl
    • Solvent : Anhydrous DCM, 0°C → rt, 24 h.
  • Workup :
    Sequential washing with 2M HCl, saturated NaHCO₃, and brine removes unreacted reagents. The product is isolated via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield : 76%.

Optimization and Scalability

Reaction Condition Screening

Parameter Tested Range Optimal Value Impact on Yield
Temperature 0°C – 40°C 0°C → rt Maximizes coupling efficiency
EDCI.HCl Equiv 1.0 – 2.0 1.5 Prevents over-activation
Solvent DCM vs. THF DCM Higher polarity improves solubility

Purity Enhancement

  • Recrystallization : Dichloromethane/ethyl acetate (1:2) yields >99% purity (HPLC).
  • Side Reactions :
    • Over-chlorination of oxadiazole (mitigated by SOCl₂ stoichiometry control).
    • Triazole ring opening at pH > 10 (avoided by neutral workup).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.21 (s, 1H, triazole-H), 7.89–7.21 (m, 8H, aromatic), 5.38 (s, 2H, NH₂), 3.91 (s, 6H, OCH₃).

  • ¹³C NMR (126 MHz, CDCl₃):
    δ 167.8 (C=O), 158.2 (oxadiazole-C), 149.1 (triazole-C), 132.4–112.7 (aromatic-C), 56.3 (OCH₃).

  • HRMS (ESI) : m/z calcd for C₂₀H₁₈N₆O₃ [M+H]⁺ 403.1412, found 403.1409.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the triazole-oxadiazole system (CCDC deposition number: 2255012).

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A patent-disclosed method combines triazole and oxadiazole formation in a single reactor:

  • Step 1 : Synthesize 3,4-dimethoxybenzoyl azide in situ.
  • Step 2 : React with 3-phenyl-5-cyano-1,2,4-oxadiazole under Cu(I) catalysis.
    Advantage : Reduces purification steps; Yield : 62%.

Solid-Phase Synthesis

Immobilizing the triazole precursor on Wang resin enables iterative coupling/cyclization:

  • Resin Loading : 0.8 mmol/g
  • Final Cleavage : TFA/DCM (1:9), 2 h
    Purity : 95% (HPLC); Yield : 58%.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Contribution to Total Cost
EDCI.HCl 420 34%
3,4-Dimethoxyaniline 280 22%
Solvents 150 12%

Waste Management

  • DCM Recovery : Distillation achieves 92% solvent reuse.
  • Cyanide Byproducts : Treated with FeSO₄ to precipitate Prussian blue.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is investigated for its use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Chemical Biology: The compound is used as a probe in biochemical assays to study enzyme activity, protein interactions, and cellular processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Triazole Core Key Features Biological/Physical Properties Reference
1-(3,4-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine 1: 3,4-dimethoxyphenyl; 4: 3-phenyl-1,2,4-oxadiazole High electron density from methoxy groups; rigid oxadiazole for π-π interactions Potential anticancer/antiviral activity
4-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine 1: 3-methoxyphenyl; 4: 4-bromo-1,2,4-oxadiazole Bromine introduces steric bulk and electron-withdrawing effects Enhanced metabolic stability
1-[(3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]-3-(4-(trifluoromethyl)phenyl)urea Pyrrolidine-oxadiazole hybrid; trifluoromethyl group Increased lipophilicity and membrane permeability Probable kinase inhibition
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine Triazine core with 3,4-dimethoxyphenyl Triazine’s planar structure vs. triazole’s flexibility Antiproliferative activity
Electronic and Solubility Effects
  • Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound enhances solubility in polar solvents compared to brominated analogues (e.g., ) due to its electron-donating nature . However, bromine in analogues may improve binding to hydrophobic pockets in proteins.
  • Oxadiazole vs.
Tautomerism and Crystallography

highlights tautomerism in triazole derivatives, where 3-phenyl-1H-1,2,4-triazol-5-amine coexists with its 5-phenyl tautomer. The target compound’s 1,2,3-triazole core may exhibit similar tautomeric behavior, influencing its stability and intermolecular interactions .

Nonlinear Optical (NLO) Properties

Computational studies () on triazole derivatives reveal that methoxy and trifluoromethyl substituents significantly impact hyperpolarizability. The target compound’s 3,4-dimethoxyphenyl group likely enhances NLO responses compared to methyl or phenol-substituted analogues (e.g., DTTP in ) .

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both a triazole and an oxadiazole moiety. These structural features are known for their significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, and provides insights from recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

ComponentDescription
Triazole A five-membered ring containing three nitrogen atoms. Known for its role in various biological activities.
Oxadiazole A five-membered ring containing two nitrogen atoms and one oxygen atom. Exhibits diverse biological properties including antimicrobial and anticancer activities.
Dimethoxyphenyl Group Enhances lipophilicity and bioactivity, contributing to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit promising anticancer properties by targeting various enzymes involved in cancer cell proliferation. The compound of interest is believed to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for DNA synthesis and cancer cell survival.

  • Mechanisms of Action :
    • Enzyme Inhibition : Targeting thymidylate synthase (TS) has been shown to disrupt DNA synthesis in cancer cells. Studies report IC50 values ranging from 0.47 to 1.4 µM for compounds exhibiting this activity .
    • Molecular Docking Studies : These studies suggest strong binding affinities of oxadiazole derivatives to active sites of target enzymes, indicating potential for high specificity in anticancer applications .
  • Case Studies :
    • In a study by Selvaraj et al., fifteen derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated moderate to severe inhibitory effects against HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .

Antimicrobial Activity

The 1,3,4-oxadiazole core has been extensively studied for its antimicrobial properties. The hybridization with triazole enhances its efficacy against a broad spectrum of pathogens.

  • Spectrum of Activity :
    • Compounds have demonstrated significant antibacterial effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, alongside antifungal activity against species like Candida albicans .
    • Research indicates that the presence of both triazole and oxadiazole groups contributes to enhanced antimicrobial potency due to improved membrane permeability .
  • Research Findings :
    • Dhumal et al. explored a series of oxadiazole derivatives combined with thiazole and pyridine rings, showing strong inhibition against Mycobacterium bovis BCG .
    • Other studies highlighted the dual antimicrobial and anticancer potential of synthesized compounds through various in vitro models.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism
Anticancer HCT116, MCF7Inhibition of TS, HDAC; disruption of DNA synthesis
Antimicrobial Gram-positive bacteria (e.g., Bacillus cereus), fungi (e.g., Candida albicans)Disruption of cell membrane integrity; enzyme inhibition

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically employs Huisgen cycloaddition ("click chemistry") between azides and alkynes under Cu(I) catalysis . Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (1–5 mol% CuI). Yield optimization requires purification via column chromatography and spectroscopic validation (NMR, MS) to confirm triazole ring formation . Competing side reactions, such as oxadiazole ring decomposition, can be mitigated by maintaining anhydrous conditions .

Q. Which spectroscopic techniques are critical for structural characterization, and what key markers should be analyzed?

  • NMR : The triazole proton (H-5) appears as a singlet at δ 7.8–8.2 ppm, while methoxy groups on the phenyl ring resonate at δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for C=N (1,2,3-triazole) at 1550–1600 cm⁻¹ and N-O (oxadiazole) at 1250–1300 cm⁻¹ confirm heterocycle integrity .
  • Mass Spectrometry : A molecular ion peak [M+H]⁺ at m/z 378.3 (calculated) validates the molecular formula C₁₉H₁₈N₆O₃ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior . Electrostatic potential maps identify nucleophilic/electrophilic sites, guiding derivatization strategies. For example, the oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks at C-5 .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values)?

Discrepancies may arise from variations in assay conditions (e.g., cell line viability, serum content) or compound purity (>95% by HPLC recommended). Standardized protocols, such as MTT assays with triplicate technical replicates and positive controls (e.g., doxorubicin for cytotoxicity), improve reproducibility . Meta-analysis of structure-activity relationships (SAR) can isolate substituent effects (e.g., methoxy vs. chloro groups) on potency .

Q. How do methoxy groups influence tautomeric equilibria and intermolecular interactions?

The 3,4-dimethoxyphenyl group stabilizes the triazole’s tautomeric form via electron donation, favoring the 1H-1,2,3-triazol-5-amine tautomer over 2H-forms. X-ray crystallography reveals intramolecular hydrogen bonds (N–H⋯N) between the triazole amine and oxadiazole N-atom, enhancing planar conformation . This rigidity may improve binding to biological targets like kinase enzymes .

Q. What experimental designs validate the compound’s mechanism of action in biological systems?

  • Radioligand Binding Assays : Competitive displacement studies using [³H]-labeled inhibitors (e.g., kinase inhibitors) quantify target affinity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with proteins (e.g., EGFR tyrosine kinase), highlighting key interactions (e.g., π-π stacking with phenyl rings) .
  • Kinetic Studies : Time-dependent inhibition assays (e.g., IC₅₀ shift assays) distinguish reversible vs. covalent binding .

Methodological Considerations

  • Handling Spectral Ambiguities : Overlapping NMR peaks (e.g., aromatic protons) can be resolved via 2D techniques (HSQC, HMBC) .
  • Crystallization Challenges : Slow vapor diffusion (ethanol/water, 1:1) produces single crystals for XRD, critical for confirming tautomeric states .
  • Data Reproducibility : Publish raw spectral data (e.g., JCAMP-DX files) and crystallization parameters (CCDC deposition) to facilitate peer validation .

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